molecular formula C24H22FN3O4S B2964771 4-(4-butoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one CAS No. 609795-73-5

4-(4-butoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2964771
CAS No.: 609795-73-5
M. Wt: 467.5 g/mol
InChI Key: MFAVXPHWZBGRCM-VZCXRCSSSA-N
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Description

The compound 4-(4-butoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one is a complex organic molecule with a multifaceted structure It combines several functional groups, making it a molecule of interest in various scientific fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-butoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The key steps include:

  • Preparation of Intermediates: : Synthesizing key intermediates such as 4-butoxybenzoic acid, 2-fluorobenzoyl chloride, and 5-methyl-1,3,4-thiadiazole-2-amine.

  • Cyclization Reactions: : Formation of the pyrrole ring through cyclization reactions involving the intermediates.

  • Functional Group Modification: : Introducing functional groups like the hydroxyl group and thiadiazole moiety through selective reactions.

Typical reaction conditions involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as sulfuric acid or Lewis acids.

Industrial Production Methods

Scaling up the production of this compound requires optimization of reaction conditions and the use of industrial equipment. Techniques like continuous flow chemistry and automated synthesis can enhance yield and purity while reducing reaction times.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxyl group can undergo oxidation to form a carbonyl group.

  • Reduction: : The butoxy group can be reduced under specific conditions to an alcohol.

  • Substitution: : The fluorophenyl and butoxybenzoyl groups can undergo nucleophilic substitution reactions.

  • Cyclization: : The thiadiazole moiety can participate in further cyclization reactions under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: : Reagents like PCC (pyridinium chlorochromate) or KMnO₄.

  • Reduction: : Catalytic hydrogenation using Pd/C (palladium on carbon).

  • Substitution: : Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed depend on the specific reaction, but they generally involve modifications to the aromatic and heterocyclic components of the molecule.

Scientific Research Applications

Chemistry

  • Catalysts: : The compound can be used as a ligand in catalysis, enhancing reaction rates and selectivity.

Biology

  • Enzyme Inhibition: : Potential inhibitor of specific enzymes, useful in drug development.

Medicine

  • Pharmacophore: : Its structure can serve as a pharmacophore for designing new therapeutic agents.

  • Antimicrobial Activity: : Exhibits antimicrobial properties against certain pathogens.

Industry

  • Materials Science: : Used in the synthesis of advanced materials with unique properties, such as conductive polymers.

Mechanism of Action

Molecular Targets

The compound interacts with specific molecular targets, such as enzymes or receptors, through its functional groups. The thiadiazole and pyrrole rings play a crucial role in binding to these targets.

Pathways Involved

  • Signal Transduction: : Modulates signal transduction pathways, influencing cellular responses.

  • Metabolic Pathways: : Alters specific metabolic pathways by inhibiting or activating key enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxybenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one: : Differing by the substituents on the aromatic rings, affecting its chemical properties and applications.

  • 4-(4-Ethoxybenzoyl)-5-(2-bromophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one: : Similar structure with ethoxy and bromophenyl substituents, providing different reactivity and biological activity.

Uniqueness

The presence of the butoxy group and fluorophenyl ring in 4-(4-butoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one makes it unique in terms of its lipophilicity and electronic properties, influencing its behavior in chemical reactions and biological systems.

This compound's multifaceted nature makes it a subject of extensive research across various scientific disciplines.

Properties

CAS No.

609795-73-5

Molecular Formula

C24H22FN3O4S

Molecular Weight

467.5 g/mol

IUPAC Name

(4Z)-4-[(4-butoxyphenyl)-hydroxymethylidene]-5-(2-fluorophenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H22FN3O4S/c1-3-4-13-32-16-11-9-15(10-12-16)21(29)19-20(17-7-5-6-8-18(17)25)28(23(31)22(19)30)24-27-26-14(2)33-24/h5-12,20,29H,3-4,13H2,1-2H3/b21-19-

InChI Key

MFAVXPHWZBGRCM-VZCXRCSSSA-N

SMILES

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=CC=C4F)O

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=CC=C4F)/O

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=CC=C4F)O

solubility

not available

Origin of Product

United States

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